

Application Notes and Protocols: Mps1-IN-1

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Compound of Interest

Compound Name: Mps1-IN-1 dihydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis[1][2][3]. Mps1 functions at the apex of the SAC signaling cascade, where it is essential for the recruitment of other checkpoint proteins to unattached kinetochores[4][5]. Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target[3][6]. Mps1-IN-1 is an ATP-competitive small molecule inhibitor of Mps1 kinase activity. This document provides detailed information on its biochemical activity and protocols for its use in kinase assays.

Mps1 Signaling Pathway

Mps1 kinase activity is fundamental for initiating the spindle assembly checkpoint. In response to kinetochores that are not correctly attached to the mitotic spindle, Mps1 is activated and phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105) on its MELT repeats[4]. This phosphorylation event creates docking sites for the Bub3-Bub1 complex. The recruitment of Bub1, in turn, facilitates the binding of Mad1, which is also a substrate of Mps1. This cascade leads to the conformational change of Mad2 and the assembly of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached[4].





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Caption: Mps1 signaling pathway at the unattached kinetochore.

Quantitative Data for Mps1-IN-1

Mps1-IN-1 is a pyrrolopyridine-based ATP-competitive inhibitor of Mps1. Its inhibitory activity has been characterized in various in vitro assays. While it is a potent Mps1 inhibitor, it also exhibits activity against other kinases, particularly ALK and LTK, which should be considered when interpreting cellular data.

Compoun d	Target	Assay Type	IC50 (nM)	Ki (nM)	Off- Targets (Ki, nM)	Referenc e(s)
Mps1-IN-1	Mps1	In vitro Kinase Assay	367	27	ALK (21), LTK (29), ERK2 (900), PYK2 (280), FAK (440)	[1][7][8]

Experimental Protocols

Protocol 1: In Vitro Mps1 Kinase Assay for IC50 Determination

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Lanthascreen[™] technology, to measure the phosphorylation of a substrate



by Mps1.

Materials:

- · Recombinant Mps1 kinase
- Mps1-IN-1 (or other test inhibitor)
- Fluorescently labeled substrate (e.g., AF-647 E4Y)
- ATP (Adenosine triphosphate)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Detection Reagent (e.g., Lanthanide-labeled antibody specific for the phosphorylated substrate)
- 384-well, low-volume, white plates
- Plate reader capable of TR-FRET measurements

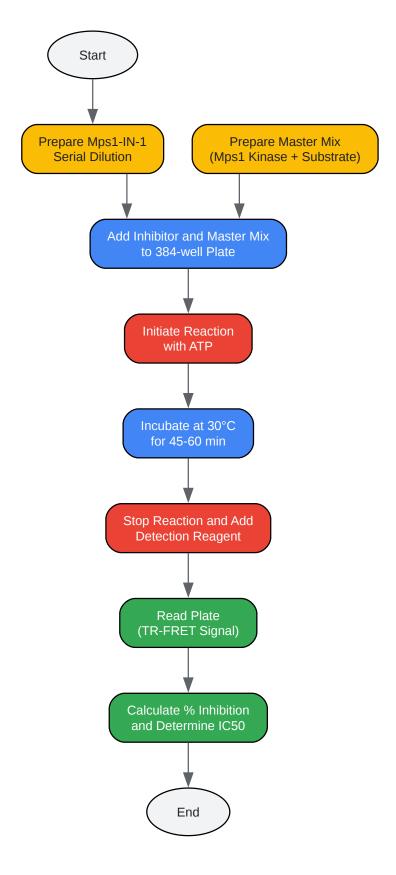
Procedure:

- Compound Dilution: Prepare a serial dilution of Mps1-IN-1 in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
- Reaction Mixture Preparation: Prepare a master mix containing the Mps1 kinase and the fluorescently labeled substrate in the kinase buffer. The final concentrations used in the original characterization were approximately 40 nM Mps1 and 200 nM substrate[1][5].
- Assay Plate Setup:
 - \circ Add 2.5 μ L of the diluted Mps1-IN-1 or DMSO (for positive and negative controls) to the wells of the 384-well plate.
 - Add 5 μL of the Mps1/substrate master mix to each well.



- Mix gently and incubate for 15 minutes at room temperature.
- Initiate Kinase Reaction:
 - Prepare an ATP solution in the kinase buffer.
 - Add 2.5 μL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for ATP (e.g., 1 μM)[1][5].
 - For the "0% inhibition" control, add kinase buffer without ATP.
- Incubation: Incubate the plate at 30°C for 45-60 minutes[9].
- Stop Reaction and Detection:
 - Add 10 μL of the detection reagent (e.g., EDTA to stop the reaction, mixed with the terbium-labeled anti-phospho-substrate antibody) to each well.
 - Incubate for 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
- Data Analysis:
 - Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
 - Normalize the data using the positive (DMSO only) and negative (no ATP) controls.
 - Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.





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Caption: Workflow for IC50 determination of Mps1-IN-1.



Concluding Remarks

Mps1-IN-1 is a valuable chemical probe for studying the cellular functions of Mps1 kinase. With a biochemical IC50 of 367 nM, it is a moderately potent inhibitor[1]. However, researchers should remain aware of its off-target activities, especially on ALK and LTK, and consider using it in conjunction with other Mps1 inhibitors or genetic controls to validate findings[7]. The provided protocols offer a robust framework for quantifying its inhibitory effects in a biochemical setting.

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